Cas no 188399-48-6 ((1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol)
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
- Entecavir intermediate N1
- (1s-trans)-2-[(phenylmethoxy)methyl]-3-cyclopenten-1-ol
- (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol
- (1R,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
- (1S2R)-2-(benzyloxymethyl)cyclopent-3-enol
- 3-Cyclopenten-1-ol, 2-[(phenylmethoxy)methyl]-, (1R,2S)-
- Entecavir Intermediate I
- Entecavir N1
- (1R,2S)-2-(benzyloxymethyl)cyclopent-3-en-1-ol
- (1R,2S)-2-(benzyloxymethyl)cyclopent-3-enol
- (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-enol
- (1SR,2S)-2-((benzyloxy)methyl)cyclopent-3-enol
- AC-5916
- (1R-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
- Entecavir-1
- Entecavir N-1
- (1R,2S)-2-(benzyloxy-methyl)-3-cyclopentene-1-ethanol
- (1R-trans)3-Cyclopenten-1-ol, 2-[(phenylmethoxy)methyl]
- 3-Cyclopenten-1-o1,2-[(phenylmethoxy)methyl]-(1R-trans)
- (1s-trans)-2-[(pheny
- (1R,2S)-2-((Benzyloxy)methyl)cyclopent-3-enol
- BCP9000023
- AKOS016843277
- (1R,2S)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol
- (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
- 3-Cyclopenten-1-ol,2-[(phenylmethoxy)methyl]-,(1R-trans)
- (1R,2S)-2-((phenylmethoxy)methyl)-3-cyclopenten-1-ol
- DTXSID50655281
- 188399-48-6
- SCHEMBL865302
- BCP0726000061
- trans-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol
- WACMQXMZXZTKIV-QWHCGFSZSA-N
- (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol; (1R-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol;
-
- MDL: MFCD11977287
- Inchi: 1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m0/s1
- InChI Key: WACMQXMZXZTKIV-QWHCGFSZSA-N
- SMILES: O[C@@H]1CC=C[C@H]1COCC1C=CC=CC=1
Computed Properties
- Exact Mass: 204.11500
- Monoisotopic Mass: 204.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 1.9
Experimental Properties
- Density: 1.112
- Boiling Point: 319 ºC
- Flash Point: 135 ºC
- Refractive Index: 1.565
- PSA: 29.46000
- LogP: 2.14020
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131743-1g |
(1R,2S)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol |
188399-48-6 | 95% | 1g |
$371 | 2021-06-15 | |
| Alichem | A019120853-1g |
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol |
188399-48-6 | 95% | 1g |
$2165.44 | 2023-09-02 | |
| Alichem | A019120853-5g |
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol |
188399-48-6 | 95% | 5g |
$5306.40 | 2023-09-02 | |
| TRC | B286445-25mg |
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol |
188399-48-6 | 25mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B286445-250mg |
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol |
188399-48-6 | 250mg |
$ 1453.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R923969-1g |
(1R,2S)-2-((Benzyloxy)methyl)cyclopent-3-enol |
188399-48-6 | 95% | 1g |
¥3,320.10 | 2022-10-10 | |
| Chemenu | CM131743-1g |
(1R,2S)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol |
188399-48-6 | 95% | 1g |
$371 | 2023-01-09 | |
| Crysdot LLC | CD12101770-1g |
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol |
188399-48-6 | 95+% | 1g |
$650 | 2024-07-24 | |
| A2B Chem LLC | AB14955-100mg |
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol |
188399-48-6 | 100mg |
$1203.00 | 2024-04-20 |
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol Suppliers
(1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol
Chemical Profile of (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol (CAS No. 188399-48-6)
CAS No. 188399-48-6 refers to a specific chiral compound, (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol, which has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, characterized by its cyclopentene core and benzyloxy substituent, represents a promising scaffold for the development of novel bioactive molecules.
The stereochemistry of (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol is particularly noteworthy, as the precise arrangement of its stereocenters can critically influence its biological activity. In recent years, there has been a growing interest in the design and synthesis of enantiomerically pure compounds, given their potential to exhibit enhanced selectivity and reduced side effects in therapeutic applications. The (1R,2S) configuration of this molecule suggests a high degree of specificity that could be exploited in drug discovery.
From a synthetic perspective, (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol serves as an intriguing building block for more complex molecules. The cyclopentenone ring system is a versatile pharmacophore found in numerous natural products and drug candidates, while the benzyloxy group introduces hydrophobicity and metabolic stability. These features make it an attractive candidate for further derivatization and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol have suggested potential interactions with various biological targets, including enzymes and receptors implicated in metabolic disorders and inflammatory diseases. These insights are particularly valuable in the context of structure-based drug design.
The pharmaceutical industry has increasingly recognized the importance of chiral compounds in drug development. Enantiopure drugs often exhibit superior pharmacokinetic profiles compared to their racemic counterparts. The synthesis of (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol has been achieved through multiple pathways, including asymmetric reduction and enzymatic resolution techniques. These methods highlight the growing sophistication of synthetic methodologies in producing complex stereocenters with high enantiomeric purity.
In addition to its pharmaceutical applications, (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol has shown promise in material science research. The cyclopentene moiety can contribute to the development of novel polymers and coatings with enhanced mechanical properties. Furthermore, the benzyloxy group can serve as a handle for further functionalization, enabling the creation of hybrid materials with tailored characteristics.
Current research efforts are focused on exploring the therapeutic potential of derivatives of (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol. By modifying its structure through strategic substitutions or ring expansions, scientists aim to identify new lead compounds for treating neurological disorders, cardiovascular diseases, and other conditions with unmet medical needs. The cyclopentenone scaffold is particularly interesting because it mimics natural products known for their biological activities.
The role of (1R,2S)-2-(Benzyloxy)methyl-3-cyclopenten-1-ol in drug discovery is further underscored by its compatibility with modern synthetic techniques such as flow chemistry and continuous manufacturing processes. These approaches not only improve efficiency but also enhance scalability, making it feasible to produce large quantities of chiral intermediates for clinical trials and commercialization.
As our understanding of molecular interactions continues to evolve, compounds like (1R,2S)-2-(Benzyloxy)methyl-3-cyclopentanenol (CAS No. 188399486) will play an increasingly pivotal role in shaping the future of medicine. Their unique structural features offer a wealth of opportunities for innovation across multiple disciplines—from organic synthesis to pharmacology—and underscore the importance of investing in fundamental research to unlock new therapeutic possibilities.
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